N-(2-(4-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidin-1-yl)ethyl)-2-naphthamide
Overview
Description
“N-(2-(4-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidin-1-yl)ethyl)-2-naphthamide” is a complex organic compound. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the core of many natural products and drugs .
Synthesis Analysis
The synthesis of imidazole-containing compounds has seen significant advances in recent years . Imidazole was first synthesized from glyoxal and ammonia . The process of synthesis often involves the formation of bonds during the creation of the imidazole ring . The utility of these methodologies is based around the functional group compatibility of the process and resultant substitution patterns around the ring .Molecular Structure Analysis
The molecular structure of imidazole-containing compounds is characterized by a five-membered heterocyclic ring with three carbon atoms, two nitrogen atoms, and two double bonds . One of the nitrogen atoms bears a hydrogen atom, and the other is referred to as pyrrole type nitrogen .Chemical Reactions Analysis
Imidazole and its derivatives show a broad range of chemical reactions due to their amphoteric nature, meaning they exhibit both acidic and basic properties . The presence of a positive charge on either of the two nitrogen atoms allows it to show two equivalent tautomeric forms .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties due to its amphoteric nature .Scientific Research Applications
Antiviral Activity
Imidazole derivatives, which include ML272, have shown potential as antiviral agents . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were reported to have inhibitory activity against influenza A .
Anti-inflammatory Activity
Imidazole compounds have been reported to possess anti-inflammatory properties . This suggests that ML272 could potentially be used in the treatment of inflammatory conditions.
Anticancer Activity
Imidazole derivatives have shown promise in the field of oncology . They have been found to possess antitumor properties, suggesting that ML272 could potentially be used in cancer treatment.
Anti-HIV Activity
Imidazole derivatives have also been found to possess anti-HIV properties . This suggests that ML272 could potentially be used in the treatment of HIV.
Antioxidant Activity
Imidazole derivatives have been reported to possess antioxidant properties . This suggests that ML272 could potentially be used to combat oxidative stress in the body.
Antimicrobial Activity
Imidazole derivatives have been found to possess antimicrobial properties . This suggests that ML272 could potentially be used in the treatment of microbial infections.
Antitubercular Activity
Imidazole derivatives have been reported to possess antitubercular properties . This suggests that ML272 could potentially be used in the treatment of tuberculosis.
Antidiabetic Activity
Imidazole derivatives have been found to possess antidiabetic properties . This suggests that ML272 could potentially be used in the treatment of diabetes.
Mechanism of Action
The mechanism of action of imidazole-containing compounds can vary widely depending on the specific derivative and its biological activity. These compounds have been found to exhibit a range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Future Directions
The future of imidazole-containing compounds is promising, with ongoing research into their synthesis and potential applications . They continue to be an important synthon in the development of new drugs , and their broad range of biological activities makes them a valuable area of study for potential therapeutic applications .
properties
IUPAC Name |
N-[2-[4-(2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]ethyl]naphthalene-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O2/c30-24(20-10-9-18-5-1-2-6-19(18)17-20)26-13-16-28-14-11-21(12-15-28)29-23-8-4-3-7-22(23)27-25(29)31/h1-10,17,21H,11-16H2,(H,26,30)(H,27,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXLLRNNFUYEADZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C3=CC=CC=C3NC2=O)CCNC(=O)C4=CC5=CC=CC=C5C=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidin-1-yl)ethyl)-2-naphthamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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